

# A Comparative Analysis of Thermochemical Data for Methylcyclopentane

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## Compound of Interest

Compound Name: Methylcyclopentane

Cat. No.: B018539

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This guide provides a detailed comparison of the accuracy and precision of thermochemical data for **methylcyclopentane** against other common cycloalkanes, namely cyclohexane and ethylcyclopentane. The information is intended for researchers, scientists, and drug development professionals who rely on accurate thermochemical data for their work.

## Data Presentation

The following tables summarize key thermochemical properties for **methylcyclopentane**, cyclohexane, and ethylcyclopentane. The data has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) WebBook and other peer-reviewed publications.

Table 1: Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ$ )

| Compound           | Formula | State     | $\Delta_f H^\circ$<br>(kJ/mol) | Uncertainty<br>(kJ/mol) | Data<br>Source  |
|--------------------|---------|-----------|--------------------------------|-------------------------|-----------------|
| Methylcyclopentane | C6H12   | Gas       | -106.8                         | $\pm 0.7$               | NIST<br>WebBook |
| Liquid             | -138.2  | $\pm 0.8$ | NIST<br>WebBook                |                         |                 |
| Cyclohexane        | C6H12   | Gas       | -123.4                         | $\pm 0.6$               | NIST<br>WebBook |
| Liquid             | -156.2  | $\pm 0.6$ | NIST<br>WebBook                |                         |                 |
| Ethylcyclopentane  | C7H14   | Gas       | -129.5                         | $\pm 0.9$               | NIST<br>WebBook |
| Liquid             | -164.5  | $\pm 1.0$ | NIST<br>WebBook                |                         |                 |

Table 2: Standard Molar Entropy ( $S^\circ$ )

| Compound           | Formula | State | $S^\circ$ (J/mol·K) | Uncertainty<br>(J/mol·K) | Data<br>Source  |
|--------------------|---------|-------|---------------------|--------------------------|-----------------|
| Methylcyclopentane | C6H12   | Gas   | 346.9               | $\pm 2.1$                | NIST<br>WebBook |
| Liquid             | 239.1   | N/A   | Cheméo              |                          |                 |
| Cyclohexane        | C6H12   | Gas   | 298.2               | $\pm 1.2$                | NIST<br>WebBook |
| Liquid             | 204.3   | N/A   | Cheméo              |                          |                 |
| Ethylcyclopentane  | C7H14   | Gas   | 388.9               | N/A                      | NIST<br>WebBook |
| Liquid             | 272.4   | N/A   | Cheméo              |                          |                 |

Table 3: Isobaric Heat Capacity (Cp)

| Compound           | Formula | State | Temperature (K) | Cp (J/mol·K) | Data Source     |
|--------------------|---------|-------|-----------------|--------------|-----------------|
| Methylcyclopentane | C6H12   | Gas   | 298.15          | 123.5        | NIST WebBook    |
| Liquid             | 298.15  | 158.7 | NIST WebBook    |              |                 |
| Cyclohexane        | C6H12   | Gas   | 298.15          | 106.1        | NIST WebBook[1] |
| Liquid             | 298.15  | 156.5 | Cheméo[2]       |              |                 |
| Ethylcyclopentane  | C7H14   | Gas   | 298.15          | 146.9        | NIST WebBook[3] |
| Liquid             | 298.15  | 187.8 | Cheméo[4]       |              |                 |

## Experimental Protocols

The thermochemical data presented in this guide are primarily derived from two key experimental techniques: combustion calorimetry for determining the enthalpy of formation and differential scanning calorimetry (DSC) for measuring heat capacity.

### 1. Combustion Calorimetry

This is a classic technique used to determine the standard enthalpy of combustion ( $\Delta_c H^\circ$ ) of a substance. From this value, the standard enthalpy of formation ( $\Delta_f H^\circ$ ) can be calculated using Hess's Law.

- **Apparatus:** A bomb calorimeter is the primary instrument used. It consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known mass of water in an insulated container (the calorimeter). A thermometer with high resolution and a stirrer are also essential components.
- **Procedure:**

- A precisely weighed sample of the substance (e.g., **methylcyclopentane**) is placed in a crucible inside the bomb.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is then placed in the calorimeter containing a known mass of water at a precisely measured initial temperature.
- The sample is ignited by passing an electric current through a fuse wire.
- The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
- The final temperature is recorded after thermal equilibrium is reached.
- Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of combustion is then calculated per mole of the substance. Finally, the standard enthalpy of formation is derived using the known standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).

## 2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample. This provides the heat capacity of the substance.

- Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.
- Procedure:
  - A small, accurately weighed sample is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.
  - The sample and reference pans are placed in the DSC cell.
  - The cell is heated at a constant rate over the desired temperature range.

- The instrument continuously measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis: The differential heat flow is directly proportional to the heat capacity of the sample. By comparing the heat flow signal of the sample to that of a standard material with a known heat capacity (e.g., sapphire), the heat capacity of the sample can be accurately determined as a function of temperature.

## Computational Methods

In addition to experimental measurements, computational chemistry plays a crucial role in determining and validating thermochemical data.<sup>[5]</sup> High-level quantum chemical calculations can provide accurate predictions of properties like enthalpy of formation.

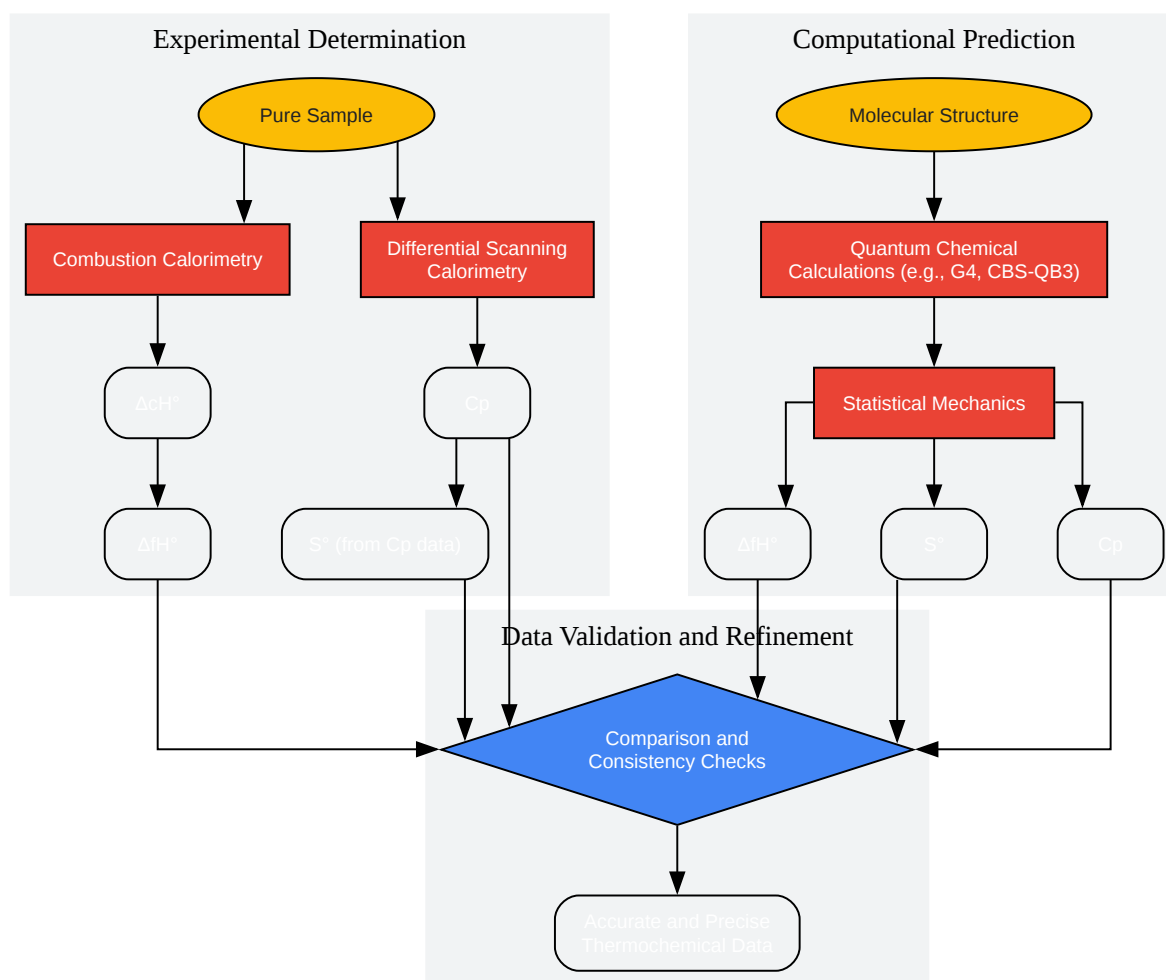
Commonly used high-accuracy computational methods include:

- Gaussian-n (G-n) theories (e.g., G3, G4): These are composite methods that approximate a high-level calculation by a series of lower-level calculations with additive corrections. They are known for providing "chemical accuracy" (typically within  $\pm 1$  kcal/mol or about  $\pm 4$  kJ/mol) for a wide range of molecules.<sup>[5]</sup>
- Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate the results from calculations with a series of increasing basis set sizes to the complete basis set limit, aiming to eliminate the error associated with the incompleteness of the basis set.<sup>[6]</sup>
- Weizmann-n (Wn) theories: These are highly accurate ab initio methods that are generally free of empirical parameters and can achieve sub-kJ/mol accuracy for small to medium-sized molecules.<sup>[6]</sup>

These computational approaches are invaluable for obtaining thermochemical data for species that are difficult to handle experimentally, such as reactive intermediates or unstable molecules.

## Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for determining the thermochemical properties of a compound like **methylcyclopentane**, encompassing both experimental and computational approaches.



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Caption: Workflow for obtaining accurate thermochemical data.

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## References

- 1. Cyclohexane [webbook.nist.gov]
- 2. Cyclohexane (CAS 110-82-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclopentane, ethyl- [webbook.nist.gov]
- 4. Cyclopentane, ethyl- (CAS 1640-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
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